molecular formula C8H10N2O2 B184222 2,3-Dimethyl-6-nitroaniline CAS No. 59146-96-2

2,3-Dimethyl-6-nitroaniline

Cat. No. B184222
CAS No.: 59146-96-2
M. Wt: 166.18 g/mol
InChI Key: YEFYPFWBLCARLC-UHFFFAOYSA-N
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Patent
US09278894B2

Procedure details

To a 125 mL round bottom flask 2.20 g of 2,3-dimethyl-6-nitro-aniline (13.2 mmol) was added. Then 15 mL of ethanol was added to the flask followed by the addition of 4 mL of 20 wt % NaOH in water. Then 2.0 g of zinc dust was added to the flask. The flask was fitted with a condenser and was left to reflux with stirring. After about 0.5 hours the mixture became very pale-brown. After refluxing for 18 hours the mixture was filtered hot to give a pale filtrate which quickly became dark red. C8H12N2, fw=136.19. Yield 1.78 g, 98.7%. Mp: 60° C. (melt). 1H NMR (300 MHz, CDCl3): δ 6.54 (s, 2H), 3.46 (br s, 2H), 3.21 (br s, 2H), 2.22 (s, 3H), 2.11 (s, 3H). Rf=0.68 (ethyl acetate/silica).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ethyl acetate silica
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:5]([N+:10]([O-])=O)[C:3]=1[NH2:4].C(O)C.[OH-].[Na+]>O.[Zn]>[CH3:1][C:2]1[C:3]([NH2:4])=[C:5]([NH2:10])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1C)[N+](=O)[O-]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
ethyl acetate silica
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a condenser
WAIT
Type
WAIT
Details
was left
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 18 hours the mixture
Duration
18 h
FILTRATION
Type
FILTRATION
Details
was filtered hot
CUSTOM
Type
CUSTOM
Details
to give a pale filtrate which quickly became dark red

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CC=1C(=C(C=CC1C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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